4-Phenylimidazole 4-Phenylimidazole
Brand Name: Vulcanchem
CAS No.: 670-95-1
VCID: VC21158046
InChI: InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H,(H,10,11)
SMILES: C1=CC=C(C=C1)C2=CN=CN2
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol

4-Phenylimidazole

CAS No.: 670-95-1

Cat. No.: VC21158046

Molecular Formula: C9H8N2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

4-Phenylimidazole - 670-95-1

Specification

CAS No. 670-95-1
Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
IUPAC Name 5-phenyl-1H-imidazole
Standard InChI InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H,(H,10,11)
Standard InChI Key XHLKOHSAWQPOFO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN=CN2
Canonical SMILES C1=CC=C(C=C1)C2=CN=CN2

Introduction

Chemical Identity and Structure

4-Phenylimidazole (CAS 670-95-1) is an aromatic heterocyclic compound with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol . The structure consists of a five-membered imidazole ring with a phenyl group attached at the 4-position. This compound is also known by several synonyms including 4(5)-phenylimidazole and 4-phenyl-1H-imidazole . The compound features two nitrogen atoms in the imidazole ring, with one nitrogen bearing a hydrogen atom that can participate in hydrogen bonding and acid-base reactions.

The compound's structure provides it with unique chemical properties that make it valuable for various applications. The imidazole ring contributes to the compound's ability to coordinate with metal ions and interact with biological targets, while the phenyl group provides opportunities for further functionalization and structure-activity relationship studies.

Physical and Chemical Properties

4-Phenylimidazole presents as a white to beige granular powder or crystalline solid with distinctive physical properties . Understanding these properties is essential for handling, storage, and application of this compound in various research and industrial settings.

Table 1: Physical Properties of 4-Phenylimidazole

PropertyValue
Melting Point128-131°C
Boiling Point252.78°C (estimated)
Density1.1357 g/cm³ (estimated)
Refractive Index1.6200 (estimated)
AppearanceWhite to orange to green powder to crystal
pKa13.58±0.10 (predicted)

The compound demonstrates good solubility in organic solvents such as acetone (approximately 25 mg/mL), yielding a clear, colorless to yellow solution . This solubility profile is advantageous for its use in various chemical reactions and formulations. For optimal stability, 4-phenylimidazole should be stored sealed in a dry environment at room temperature .

Synthesis Methods

Several approaches for synthesizing 4-phenylimidazole have been developed, with recent advancements focusing on improving yield, purity, and using more conventional reagents. These methods are critical for producing the high-quality material required for research and pharmaceutical applications.

One-Pot Synthesis Method

A notable synthesis method involves a one-pot procedure that offers simplicity and industrial applicability. This method includes a substitution step followed by cyclization and appropriate post-treatment .

The process begins with alpha-bromoacetophenone dissolved in ethylene glycol, which is then reacted with formamidine acetate to obtain a nucleophilic substitution intermediate . The cyclization step involves the addition of potassium carbonate as an acid-binding agent, followed by controlled temperature conditions to complete the cyclization reaction . This method is advantageous because it uses conventional chemical raw materials, involves fewer reaction steps, and provides a product with high purity.

According to the patent information, this method can achieve a product purity of over 99% with yields greater than 45% . The simplified reaction scheme is as follows:

  • Substitution: Alpha-bromoacetophenone + Formamidine acetate → Nucleophilic substitution intermediate

  • Cyclization: Intermediate + Potassium carbonate → 4-Phenylimidazole

Alternative Synthetic Approaches

Historical synthesis methods have been reported with varying success. Bredereck's method from 1953 using alpha-brominated methyl phenyl ketone and methane amide reportedly achieved yields up to 90%, though later attempts by Benjes could only achieve 25% yield using the same approach .

Other methods include:

  • Reaction of 4-oxazolyl phenyl with formamide, though with lower yields

  • Use of toluenesulfomethyl isocyanide and tolysulfonyl benzyl imine, which can achieve yields of 75%, but employs less conventional, more expensive raw materials

For the synthesis of 4-phenylimidazole derivatives, de novo imidazole ring synthesis can be performed through the reaction of α-bromo-ketones with formamide . This approach has been used to develop specialized derivatives for research applications.

Applications and Uses

4-Phenylimidazole has found applications across multiple fields, with particular significance in pharmaceutical research and development.

Research Applications

The compound has been instrumental in investigating protein-ligand interactions in cytochrome P450 from the thermoacidophile Picrophilus torridus . This research has contributed to understanding the structural and functional aspects of this important enzyme family.

4-Phenylimidazole has also been used as a heme ligand during the crystallization of recombinant human indoleamine 2,3-dioxygenase (IDO) . This application has facilitated structural studies of IDO, an enzyme of significant interest for its role in immune regulation and as a potential therapeutic target.

Additionally, the compound has been employed in the synthesis of copper and cobalt complexes, expanding its utility in coordination chemistry and catalysis research .

Pharmaceutical Relevance

4-Phenylimidazole serves as a basic material for the development of central nervous system and metabolic disturbance medicines, as referenced in multiple international patents (WO2011/150156, WO2013/50527, WO2004/74283) . Its heterocyclic structure makes it valuable as a building block in medicinal chemistry.

One of the most significant pharmaceutical applications involves the development of inhibitors targeting indoleamine 2,3-dioxygenase (IDO), an enzyme emerging as an important therapeutic target for the treatment of cancer, chronic viral infections, and diseases characterized by pathological immune suppression .

Structure-Activity Relationship Studies

Research efforts have focused on developing more potent derivatives of 4-phenylimidazole, particularly as inhibitors of IDO. These studies have yielded valuable insights into the structure-activity relationships of this class of compounds.

IDO Inhibition Research

Systematic studies of 4-phenyl-imidazole (4-PI) derivatives have been conducted with the goal of developing more potent IDO inhibitors . Computational docking experiments have guided design and synthesis efforts, focusing on three key interactions:

  • The active site entrance region

  • The interior of the active site, particularly interactions with C129 and S167

  • The heme iron binding group

These structure-activity relationship studies have led to the development of inhibitors approximately ten times more potent than the parent 4-phenylimidazole compound . The three most potent inhibitors (identified as compounds 1, 17, and 18 in the research) appear to exploit interactions with C129 and S167 in the interior of the active site .

Derivative Synthesis Strategies

Various approaches have been employed to synthesize 4-phenylimidazole derivatives with enhanced properties:

  • N-1 alkylated derivatives were synthesized by deprotonation with sodium hydride followed by alkylation

  • N-3 position alkylation was accomplished by first protecting the N-1 position with acrylonitrile

  • C-2 imidazole derivatives were synthesized by N-1 trityl protection, followed by lithiation and formylation

  • Thioether substituted phenyl derivatives were synthesized through Suzuki coupling reactions

These synthetic strategies have expanded the structural diversity of 4-phenylimidazole derivatives, enabling more comprehensive exploration of structure-activity relationships.

Future Research Directions

The ongoing interest in 4-phenylimidazole and its derivatives suggests several promising directions for future research:

  • Development of more potent and selective IDO inhibitors based on the 4-phenylimidazole scaffold

  • Exploration of novel synthetic routes to improve yield, purity, and cost-effectiveness

  • Investigation of additional biological targets for which 4-phenylimidazole derivatives might show activity

  • Application in other areas such as materials science and catalysis

The crystal structure of IDO with 4-phenylimidazole bound to the heme iron has provided valuable structural information that continues to guide the development of more potent inhibitors . This represents an important example of structure-based drug design using the 4-phenylimidazole scaffold.

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